molecular formula C15H15N5O3S B2850848 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 1251609-58-1

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2850848
CAS No.: 1251609-58-1
M. Wt: 345.38
InChI Key: NLBMQMGDLPHMJM-UHFFFAOYSA-N
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Description

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a novel chemical hybrid designed for oncology research, incorporating two privileged heterocyclic scaffolds known for their potent biological activities. The core structure features a 1,3,4-oxadiazole ring linked to a 2,4-dimethylthiazole moiety via a urea bridge. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its significant anticancer properties . This ring system is a key structural component in several investigational drugs and is known for its ability to confer good drug-like properties , often complying with Lipinski's Rule of Five, which predicts favorable oral bioavailability . Furthermore, the urea functional group is a versatile pharmacodynamic element that can form multiple hydrogen bonds with enzyme active sites, a feature utilized in many targeted kinase inhibitors for cancer therapy . The primary research application of this compound is anticipated to be in the field of antiproliferative and cytotoxic agent development . Compounds with similar hybrid architectures have demonstrated mechanisms of action involving the inhibition of key cancer-related enzymes, such as thymidylate synthase, histone deacetylase (HDAC), and matrix metalloproteinases (MMPs) . Researchers can utilize this agent for in vitro screening against a panel of human cancer cell lines, such as leukemia (e.g., K-562), melanoma (e.g., MDA-MB-435), colon cancer (e.g., HCT-116), and breast cancer (e.g., MCF-7), to establish its potency and selectivity profile . The presence of the thiazole ring may contribute to selective cytotoxic activity, as this heterocycle is commonly found in bioactive molecules targeting cellular proliferation pathways. Product Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-12(24-9(2)16-8)13-19-20-15(23-13)18-14(21)17-10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBMQMGDLPHMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with oxadiazole derivatives and methoxyphenyl urea. The specific synthetic routes can vary, but the general approach includes:

  • Formation of the Oxadiazole Ring : The initial step often involves the condensation of thiazole derivatives with hydrazine or similar reagents to form the oxadiazole moiety.
  • Urea Formation : Subsequently, the urea linkage is introduced through reactions with isocyanates or by direct amide formation.

Biological Activity Overview

The biological activities of this compound have been explored primarily in relation to its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Research has shown that compounds similar to this compound demonstrate potent activity against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.5Induction of apoptosis
MCF-70.7Cell cycle arrest
A5490.6Inhibition of proliferation
U87 MG0.8Apoptotic pathway activation

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Studies indicate that compounds containing oxadiazole and thiazole moieties can activate apoptotic pathways in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. This effect is likely due to interference with cyclin-dependent kinases (CDKs).
  • Inhibition of Signaling Pathways : Some studies suggest that this class of compounds may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt/mTOR pathways.

Case Studies

Several case studies have been published detailing the efficacy of similar compounds in preclinical models:

  • Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • In Vivo Models : In mouse xenograft models using A549 lung cancer cells, administration of this compound led to a marked decrease in tumor size and weight compared to untreated controls.

Comparison with Similar Compounds

(a) 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea

  • Structural Differences: Replaces the 1,3,4-oxadiazole with a dihydroindeno[1,2-c]pyrazol group and substitutes the 2-methoxyphenyl with a 4-methylpiperazinyl group.
  • Activity : Exhibits potent PI3Kα inhibition (IC₅₀ < 1 µM) in molecular dynamics studies, attributed to strong hydrogen bonding and hydrophobic interactions with the kinase active site .
  • Advantages : The methylpiperazinyl group may enhance solubility and blood-brain barrier penetration compared to the methoxyphenyl group in the target compound .

(b) 1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

  • Structural Differences : Substitutes oxadiazole with thiadiazole and introduces a benzodioxol group instead of dimethylthiazole.
  • Activity : While specific data is unavailable, thiadiazole derivatives are associated with antimicrobial and antiviral properties, suggesting divergent target profiles compared to oxadiazole-containing analogs .

Non-Urea Heterocyclic Analogs

(a) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Structural Differences : Lacks the urea moiety; features a triazole-pyrazole-thiazole scaffold with fluorophenyl substituents.
  • Activity : Primarily studied for structural properties (isostructural crystallization) but may exhibit kinase inhibition due to planar aromatic systems .

(b) 2-(5-Substituted-2-phenyl-1H-indol-3-yl)-3-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]thiazolidin-4-ones

  • Structural Differences: Combines indole, oxadiazole, and thiazolidinone groups without a urea linkage.
  • Activity : Demonstrates antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), highlighting the role of oxadiazole in disrupting bacterial membranes .

Pharmacological and Computational Insights

Parameter Target Compound PI3Kα Inhibitor () Thiadiazole Analogue ()
Core Heterocycle 1,3,4-Oxadiazole Dihydroindeno-pyrazole 1,3,4-Thiadiazole
Substituent 2-Methoxyphenyl 4-Methylpiperazinyl Benzo[d][1,3]dioxol-5-yl
Key Interactions Hypothetical H-bonding via urea Strong H-bonding with PI3Kα active site Unknown (likely hydrophobic interactions)
Bioactivity Potential kinase inhibition (inferred) PI3Kα inhibition (IC₅₀ < 1 µM) Antimicrobial (speculative)

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea?

Methodological Answer: The synthesis typically involves three key steps (Figure 1):

Oxadiazole Ring Formation : Cyclization of a hydrazide derivative (e.g., 2,4-dimethylthiazole-5-carbohydrazide) with a carboxylic acid or activated ester under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .

Coupling to the Phenyl Ring : Alkylation or nucleophilic substitution to attach the oxadiazole intermediate to a substituted benzyl halide (e.g., 2-methoxyphenyl bromide) using K₂CO₃ in DMF .

Urea Moiety Introduction : Reaction of the intermediate with 2-methoxyphenyl isocyanate under anhydrous conditions .
Optimization Tips : Use automated reaction monitoring (e.g., inline FTIR) to track intermediates and minimize side products.

Q. How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and thiazole/oxadiazole aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm urea carbonyl (δ ~155 ppm) and oxadiazole C=N (δ ~160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₄O₃S) .
  • IR Spectroscopy : Detect urea N-H stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield scale-up synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility by maintaining precise temperature/pH control during cyclization .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and ease of purification .
  • Catalytic Systems : Explore Pd/C or CuI catalysts for coupling steps to reduce byproduct formation .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Target Profiling : Use kinase inhibition assays or cellular thermal shift assays (CETSA) to validate primary targets .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to identify critical substituents (e.g., methoxy vs. chloro groups on the phenyl ring) .
Analog Substituent (R) IC₅₀ (μM) Target
Parent2-OCH₃0.45 ± 0.1Kinase X
Analog 12-Cl1.2 ± 0.3Kinase X
Analog 24-OCH₃>10Inactive

Experimental Design : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .

Q. What are the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Test stability at pH 3–9 to assess urea bond cleavage .
  • Soil/Water Partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation .
  • Microbial Degradation : Use OECD 301B guidelines to evaluate mineralization by environmental microbes .

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